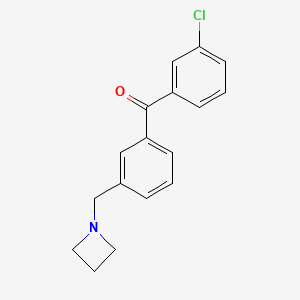

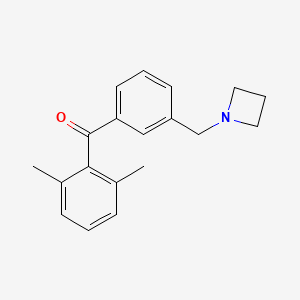

![molecular formula C10H6F3NO2S B1293389 3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 1049605-36-8](/img/structure/B1293389.png)

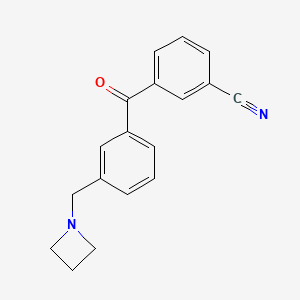

3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a compound that belongs to the class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives has been explored through various methods. For instance, a multicomponent synthesis approach has been developed for functionalized thieno[2,3-b]pyridines, which involves condensation reactions of aromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents . Another method includes the reaction of 3-cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with chloroacetone or phenacyl bromide to yield acetyl or benzoyl derivatives, which can undergo further cyclization . These methods highlight the versatility in synthesizing thieno[2,3-b]pyridine derivatives.

Molecular Structure Analysis

X-ray structural analysis has been used to study the molecular structure of certain thieno[2,3-b]pyridine derivatives . This technique allows for the determination of the precise arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives exhibit a range of chemical reactivities. For example, they can undergo reactions with acetylating agents to form various products , or with different amines to produce amide derivatives . Additionally, they can participate in multicomponent condensation reactions , as well as cyclization reactions to form more complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The presence of substituents such as trifluoromethyl groups can significantly affect the compound's lipophilicity, electronic properties, and overall reactivity . These properties are important for the compound's potential applications in drug design and development.

Relevant Case Studies

Several studies have evaluated the biological activities of thieno[2,3-b]pyridine derivatives. For instance, some derivatives have shown promising anticancer activity against various human cancer cell lines, including cervical, colon, liver, and breast cancer . Additionally, structure-activity relationship studies have been conducted to optimize the antitumoral properties of these compounds .

科学研究应用

Agrochemical Industry

- Field : Agrochemical Industry

- Application : Trifluoromethylpyridine (TFMP) derivatives, such as “3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The major use of TFMP derivatives is in the protection of crops from pests .

Pharmaceutical Industry

- Field : Pharmaceutical Industry

- Application : Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Other Compounds

- Field : Organic Chemistry

- Application : “3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” can be used as an intermediate in the synthesis of other compounds . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The production of 2,3,5-DCTF can be achieved by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Preparation of (trifluoromethyl)pyridyllithiums

- Field : Organic Chemistry

- Application : “3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The preparation of (trifluoromethyl)pyridyllithiums can be achieved via metalation reaction .

Synthesis of Metal-Organic Frameworks (MOFs)

- Field : Materials Science

- Application : “3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” can be used in the synthesis of metal-organic frameworks (MOFs) .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The synthesis of MOFs can be achieved using "3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid" .

Synthesis of Methiodide Salts

- Field : Organic Chemistry

- Application : “3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” can be used in the synthesis of methiodide salts .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The synthesis of methiodide salts can be achieved using "3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid" .

未来方向

属性

IUPAC Name |

3-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2S/c1-4-5-2-3-6(10(11,12)13)14-8(5)17-7(4)9(15)16/h2-3H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFPXXJYFPGXLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=CC(=N2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。